Cas no 587-63-3 (Dihydrokavain)

Dihydrokavain 化学的及び物理的性質
名前と識別子
-
- Dihydrokavain
- (S)-(+)-7,8-Dihydrokavain
- DIHYDROKAVAIN(P) PrintBack
- 7,8-Dihydrokavain
- 7,8-Dihydrokawain
- Marindinin
- (6S)-5,6-Dihydro-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one
- Dihydrokawain
- Kavain, dihydro-
- Kawain, dihydro-
- 7,8-Dihydro-kawain
- NW8ZGW9XRZ
- VOOYTQRREPYRIW-LBPRGKRZSA-N
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (6S)-
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-phenethyl-
- (+)-Dihydrokavain
- (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- MEGxp0_001719
- (S)-(+)-7,8-
- BRD-K31961554-001-01-9
- AKOS028109012
- Tox21_201033
- AC-34187
- DTXSID8033433
- CCRIS 9371
- HY-N0920
- 587-63-3
- UNII-NW8ZGW9XRZ
- Q-100678
- Q27285076
- NSC-112163
- (S)-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one
- CS-4244
- NS00097256
- SCHEMBL5672433
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-phenethyl-
- s9446
- ACon1_000519
- CCG-266804
- MS-23329
- HMS3887C05
- MFCD01694032
- (S)-(+)-7,8-Dihydrokavain, analytical standard
- DIHYDROKAWAIN [MI]
- ACon0_000958
- NCGC00169002-05
- CAS-587-63-3
- NCGC00258586-01
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- 7,8-Dihydrokawain;7,8-Dihydrokavain;Marindinin
- NSC112163
- NSC 112163
- (S)-(+)-DIHYDROKAWAIN
- CHEBI:157713
- CHEMBL569329
- DTXCID501476403
- NCGC00169002-01
- (+)-(S)-Dihydrokavain
- DA-52550
-
- MDL: MFCD01694032
- インチ: 1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
- InChIKey: VOOYTQRREPYRIW-LBPRGKRZSA-N
- ほほえんだ: O1C(C([H])=C(C([H])([H])[C@]1([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 232.109944g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 232.109944g/mol
- 単一同位体質量: 232.109944g/mol
- 水素結合トポロジー分子極性表面積: 35.5Ų
- 重原子数: 17
- 複雑さ: 290
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 232.27
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1649 (rough estimate)
- ゆうかいてん: 58-60°
- ふってん: 413.583℃/760mmHg
- フラッシュポイント: 175.6 ºC
- 屈折率: 1.5557 (estimate)
- ようかいど: 1154 mg/L @ 25 °C (est)
- PSA: 35.53000
- LogP: 2.46500
- ひせんこうど: D24 +31° (methanol)
- 光学活性: [α]/D 29±2°, c = 0.5 in methanol
Dihydrokavain セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Dihydrokavain 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0495-1000mg |
Dihydrokawain |
587-63-3 | 98% | 1000mg |
$1500 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45184-5mg |
Dihydrokavain (7,8-Dihydrokawain) |
587-63-3 | 98% | 5mg |
¥1604.00 | 2023-09-08 | |
ChemFaces | CFN90536-20mg |
Dihydrokavain |
587-63-3 | >=98% | 20mg |
$288 | 2023-09-19 | |
LKT Labs | D3229-10 mg |
7,8-Dihydrokawain |
587-63-3 | ≥98% | 10mg |
$392.80 | 2023-07-11 | |
ChemFaces | CFN90536-20mg |
Dihydrokavain |
587-63-3 | >=98% | 20mg |
$318 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4591-5 mg |
Dihydrokavain |
587-63-3 | 99.82% | 5mg |
¥3180.00 | 2022-04-26 | |
TRC | D450620-5mg |
(+)-(S)-Dihydrokavain |
587-63-3 | 5mg |
$ 385.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D873475-1mg |
Dihydrokavain |
587-63-3 | 95% | 1mg |
¥1,852.20 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S9446-1mg |
Dihydrokavain |
587-63-3 | 99.97% | 1mg |
¥1204.25 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2781-20mg |
Dihydrokavain |
587-63-3 | ≥98% | 20mg |
¥2000元 | 2023-09-15 |
Dihydrokavain 関連文献
-
Ashton D. Lesiak,Rabi A. Musah Anal. Methods 2016 8 1646
-
Timo Wendling,Eugen Risto,Benjamin Erb,Lukas J. Goo?en Green Chem. 2017 19 643
-
Suzanne J. P. L. van den Berg,Lluis Serra-Majem,Patrick Coppens,Ivonne M. C. M. Rietjens Food Funct. 2011 2 760
-
Roberta Teta,Gerardo Della Sala,Germana Esposito,Christopher W. Via,Carmela Mazzoccoli,Claudia Piccoli,Matthew J. Bertin,Valeria Costantino,Alfonso Mangoni Org. Chem. Front. 2019 6 1762
-
5. Synthesis and lithiation of γ,γ-difunctionalised ketene dithioacetals. Access to a new synthetic equivalent of a β-hydroxy-β-lithioacrylate. X-Ray molecular structure of 2-(1,3-dithian-2-ylidenemethyl)-1,3-dithianeEdward Dziadulewicz,Melvyn Giles,William O. Moss,Timothy Gallagher,Mary Harman,Michael B. Hursthouse J. Chem. Soc. Perkin Trans. 1 1989 1793
-
Timo Wendling,Eugen Risto,Benjamin Erb,Lukas J. Goo?en Green Chem. 2017 19 643
-
Xiaoqi Li,Rui An,Kun Liang,Xinhong Wang,Lisha You Toxicol. Res. 2018 7 1012
-
R. N. Duve Analyst 1981 106 160
-
Peter O'Brien Chem. Commun. 2008 655
Dihydrokavainに関する追加情報
Dihydrokavain (CAS No. 587-63-3): A Comprehensive Overview of Its Pharmacological Properties and Recent Research Applications
Dihydrokavain, with the chemical identifier CAS No. 587-63-3, is a naturally occurring alkaloid derived from the Paederia foetida plant, which has been traditionally used in various medicinal systems. This compound has garnered significant attention in the field of pharmacology due to its diverse biological activities and potential therapeutic applications. The structural framework of Dihydrokavain encompasses a unique blend of functional groups that contribute to its pharmacological efficacy, making it a subject of extensive research in both academic and industrial settings.
The molecular structure of Dihydrokavain (CAS No. 587-63-3) consists of a benzene ring substituted with a hydroxyl group and an indole moiety, which is further modified by a dihydroisoquinoline core. This intricate structure imparts upon it the ability to interact with multiple biological targets, including neurotransmitter receptors and enzymes. The presence of hydroxyl and indole groups enhances its solubility in both aqueous and lipid environments, facilitating its absorption and distribution within the body.
In recent years, Dihydrokavain has been extensively studied for its potential role in modulating central nervous system (CNS) functions. Preclinical studies have demonstrated its ability to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression disorders. The binding affinity of Dihydrokavain to these receptors suggests its potential as an anxiolytic and antidepressant agent. Furthermore, its interaction with dopamine receptors has been explored for its potential neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Recent advancements in pharmacokinetic studies have shed light on the metabolic pathways involving Dihydrokavain. Research indicates that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These findings are crucial for understanding the drug-drug interactions and optimizing therapeutic dosages to maximize efficacy while minimizing adverse effects. The metabolic profile of Dihydrokavain also suggests that it may have a relatively short half-life, necessitating repeated administration for sustained therapeutic effects.
The therapeutic potential of Dihydrokavain extends beyond CNS disorders. Emerging research has highlighted its anti-inflammatory properties, attributed to its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of novel anti-inflammatory agents that could be used in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have shown that Dihydrokavain exhibits antioxidant activity, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.
In vitro studies have further elucidated the mechanisms by which Dihydrokavain exerts its pharmacological effects. For instance, its interaction with microtubule-associated proteins has been linked to its potential role in cancer chemoprevention. By destabilizing microtubule networks, it may induce apoptosis in cancer cells, making it a candidate for developing chemotherapeutic agents. Furthermore, its ability to modulate immune responses has been explored in the context of autoimmune diseases, suggesting its potential as an immunomodulatory agent.
The synthesis and isolation of Dihydrokavain (CAS No. 587-63-3) have been refined through advanced chemical methodologies, including enzymatic degradation and semi-synthetic approaches. These techniques have enabled researchers to produce high-purity samples for further pharmacological investigation. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for clinical trials and commercial applications.
The safety profile of Dihydrokavain is another area of active research. Animal models have been employed to assess its toxicity profile across various organ systems. Preliminary findings suggest that at moderate doses, it exhibits low toxicity with minimal side effects. However, higher doses may lead to gastrointestinal distress and central nervous system depression, highlighting the importance of dose optimization in future clinical trials.
The regulatory landscape for pharmaceutical compounds like Dihydrokavain is continually evolving to ensure safety and efficacy for patients worldwide. Regulatory bodies such as the FDA and EMA have established stringent guidelines for the approval of new drugs derived from natural products like alkaloids. Compliance with these regulations is essential for advancing from preclinical research to clinical trials and ultimately bringing new therapies to market.
The future directions for research on Dihydrokavain (CAS No. 587-63-3) are multifaceted and promising. Ongoing studies aim to uncover additional therapeutic applications beyond CNS disorders and inflammation, including potential roles in metabolic diseases and cardiovascular health. Collaborative efforts between academia and industry are vital for translating these findings into tangible medical benefits.

